molecular formula C13H25NO B14397127 N,N-Diethyl-5-methyloct-3-enamide CAS No. 89374-98-1

N,N-Diethyl-5-methyloct-3-enamide

Cat. No.: B14397127
CAS No.: 89374-98-1
M. Wt: 211.34 g/mol
InChI Key: FVKVEEZLZVOFKY-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-methyloct-3-enamide is a chemical compound known for its unique structure and properties It is an amide derivative, characterized by the presence of a double bond in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-methyloct-3-enamide typically involves the reaction of an appropriate carboxylic acid derivative with diethylamine. The process may include the use of coupling reagents or activators to facilitate the formation of the amide bond. Commonly, the reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-methyloct-3-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N,N-Diethyl-5-methyloct-3-enamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may explore its use in drug development or as a model compound for studying amide chemistry.

    Industry: It can be used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N,N-Diethyl-5-methyloct-3-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.

    N,N-Dimethylformamide: A common solvent in organic synthesis.

    N,N-Diethylformamide: Used in similar applications as N,N-Dimethylformamide.

Uniqueness

N,N-Diethyl-5-methyloct-3-enamide is unique due to its specific structure, which includes a double bond and a methyl group in the carbon chain. This structural feature may impart distinct reactivity and properties compared to other amides.

Properties

CAS No.

89374-98-1

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N,N-diethyl-5-methyloct-3-enamide

InChI

InChI=1S/C13H25NO/c1-5-9-12(4)10-8-11-13(15)14(6-2)7-3/h8,10,12H,5-7,9,11H2,1-4H3

InChI Key

FVKVEEZLZVOFKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C=CCC(=O)N(CC)CC

Origin of Product

United States

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